![molecular formula C22H19FN6OS B2415942 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1226459-31-9](/img/structure/B2415942.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several distinct functional groups, including a benzo[c][1,2,5]thiadiazol-4-yl group, a 6-(4-fluorophenyl)pyridazin-3-yl group, and a piperidine-4-carboxamide group. These groups suggest that the compound may have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis process would depend on the specific reactions used to form the various bonds and introduce the functional groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups means that the molecule may have a rigid and possibly planar structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in the molecule. For example, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could make the compound relatively nonpolar and lipophilic .Scientific Research Applications
Antimycobacterial Activity
A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have been evaluated for their antimycobacterial activity. Among these, a closely related compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with notable inhibition of MTB DNA gyrase and non-cytotoxicity at certain concentrations (Jeankumar et al., 2013).
Antiviral Research
In the broader context of antiviral drug discovery, various compounds, including 1H,3H-thiazolo[3,4-a]benzimidazole derivatives and related structures, have been investigated. While the specific compound is not directly mentioned, the research into similar structures highlights the potential of these compounds in antiviral applications (De Clercq, 2009).
Biological Activity in Heterocyclic Compounds
Research into various heterocyclic compounds, including those containing elements of the queried compound, has demonstrated a range of biological activities. These activities include antimicrobial, antilipase, and antiurease effects, suggesting the potential of these compounds in various therapeutic applications (Başoğlu et al., 2013).
Design and Synthesis in Drug Discovery
The design and synthesis of novel compounds, including those with structures related to the queried compound, play a crucial role in drug discovery. Such research often involves the exploration of new scaffolds and linkers, as seen in the development of imidazo[1,2-a]pyridine-3-carboxamides, which have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).
Safety And Hazards
Future Directions
The study and development of new compounds like this one is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve studying this compound’s properties in more detail, developing methods to synthesize it more efficiently, or exploring its potential uses .
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6OS/c23-16-6-4-14(5-7-16)17-8-9-20(26-25-17)29-12-10-15(11-13-29)22(30)24-18-2-1-3-19-21(18)28-31-27-19/h1-9,15H,10-13H2,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYMTZVZSCESEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.